Viscalex HV 30 is a hydrophobically modified alkali swellable emulsion, categorized as a thickening agent used primarily in water-based formulations. It is composed of a polymer backbone that includes hydrophobic alkyl groups, which contribute to its unique rheological properties. The typical composition involves a molar ratio of methacrylic acid, ethyl acrylate, and alkyl components, approximately 49:50:1, allowing for the formation of hydrophobic association junctions in aqueous solutions. This structure provides physical crosslinking through the interaction of hydrophobic side chains, enhancing the thickening effect in various applications .
The synthesis of Viscalex HV 30 typically involves the following steps:
Viscalex HV 30 finds extensive use in various industries due to its effective thickening properties:
Viscalex HV 30 shares similarities with several other thickening agents but stands out due to its unique hydrophobic modifications. Here are some comparable compounds:
| Compound Name | Type | Unique Features |
|---|---|---|
| Carbopol | Acrylic Polymer | High molecular weight; strong thickening at low concentrations |
| Sterocoll | Cellulosic Thickener | Primarily cellulose-based; different rheological behavior |
| ACRYSOL RM8 | Alkali-Swellable Emulsion | Effective at lower pH; less hydrophobic modification |
| Rheovis AS 1130 | Acrylic Copolymer Emulsion | Non-stringy formulations; optimized for airless spray applications |
Viscalex HV 30's unique hydrophobic modification allows for enhanced performance in specific applications where traditional thickeners may not suffice, particularly in maintaining viscosity under shear conditions or in varying environmental factors .
The evolution of HASE polymers traces back to the 1980s, when researchers sought alternatives to cellulose-based thickeners. Early alkali swellable emulsions (ASE) relied solely on pH-dependent chain uncoiling but lacked shear stability. The introduction of hydrophobic moieties in the 1990s marked a paradigm shift, enabling associative networking between polymer chains and dispersed phases.
Key milestones include:
These advancements addressed limitations in pigment compatibility and microbiological susceptibility, positioning HASE polymers as superior to traditional hydroxyethyl cellulose (HEC).
Viscalex HV 30 is fundamentally an ethyl acrylate-methacrylic acid copolymer that has been specifically designed to achieve optimal rheological properties [5] [7]. The monomer selection strategy for this compound is critical to its performance characteristics and involves careful consideration of the ratio between the hydrophobic monomer (ethyl acrylate) and the functional acid monomer (methacrylic acid) [7] [11].
The base copolymer typically consists of approximately 80-85% ethyl acrylate and 15-20% methacrylic acid [7] [21]. This specific ratio has been determined to provide an optimal balance of properties for the intended rheological control applications [11]. Table 1 presents the chemical composition of the Viscalex HV 30 copolymer base.
| Component | Function | Typical Ratio (%) |
|---|---|---|
| Ethyl Acrylate | Hydrophobic monomer | 80-85 |
| Methacrylic Acid | Functional acid monomer | 15-20 |
The ethyl acrylate component serves as the primary hydrophobic monomer in the copolymer structure, providing flexibility, film-forming properties, and hydrophobicity to the polymer backbone [7] [10]. The selection of ethyl acrylate is strategic due to its relatively low glass transition temperature, which contributes to the formation of a flexible polymer chain that can undergo conformational changes in response to pH adjustments [10] [11].
Methacrylic acid functions as the critical acid monomer that imparts pH-responsive behavior to the copolymer [8] [11]. The carboxylic acid groups from methacrylic acid remain protonated at low pH values, keeping the polymer in a collapsed state [11]. However, when the pH is raised through neutralization with an alkali, these acid groups become ionized, causing the polymer to swell extensively in water and dramatically increasing the viscosity of the solution [5] [11].
Research findings indicate that the ratio between ethyl acrylate and methacrylic acid significantly influences the thickening efficiency and rheological profile of the final product [11] [12]. Higher methacrylic acid content increases pH sensitivity and thickening efficiency but may reduce water resistance of the dried film [12]. Conversely, higher ethyl acrylate content enhances flexibility and decreases the glass transition temperature but may diminish the thickening capability [10] [12].
Viscalex HV 30 derives its enhanced rheological properties from hydrophobic modifications to the basic ethyl acrylate-methacrylic acid copolymer structure [14] [15]. These modifications transform the standard alkali swellable emulsion (ASE) polymer into a hydrophobically modified alkali swellable emulsion (HASE) polymer with superior associative properties [14] [17].
The hydrophobic modification techniques employed in the synthesis of Viscalex HV 30 involve the strategic incorporation of hydrophobic groups that can form intermolecular associations in aqueous environments [15] [16]. These associations create a three-dimensional network structure that significantly enhances the thickening efficiency of the polymer [18]. Table 2 outlines the primary hydrophobic modification techniques that may be employed in the production of HASE polymers like Viscalex HV 30.
| Modification Technique | Description | Advantages |
|---|---|---|
| Macromonomer Incorporation | Incorporation of hydrophobic macromonomers with long alkyl chains during polymerization | Precise control of hydrophobe placement and distribution |
| Chain Transfer Agent Method | Use of chain transfer agents to introduce hydrophobic groups at chain ends | Control over molecular weight and hydrophobe content |
| Post-Polymerization Modification | Chemical modification of polymer after synthesis to attach hydrophobic groups | Can be applied to pre-formed polymers |
| Hydrophobic Comonomer Addition | Direct copolymerization with hydrophobic comonomers | Simple one-step process with tunable hydrophobicity |
For Viscalex HV 30, the most commonly employed technique is the incorporation of hydrophobic macromonomers during the polymerization process [14] [16]. These macromonomers typically contain long alkyl chains that serve as the hydrophobic moieties in the final polymer structure [16]. The macromonomer approach allows for precise control over the placement and distribution of hydrophobic groups along the polymer backbone [16] [17].
The hydrophobic modification process for Viscalex HV 30 involves careful selection of the type and concentration of hydrophobic macromonomers [15] [17]. Research has shown that the length of the alkyl chain in the hydrophobic macromonomer significantly influences the associative properties of the resulting polymer [15] [18]. Longer alkyl chains (typically C12-C20) provide stronger hydrophobic interactions but may lead to reduced water solubility if present in excessive amounts [17] [18].
The concentration of hydrophobic macromonomers in the polymer structure is typically maintained at relatively low levels (0.5-5% by weight) to achieve the desired balance between associative thickening and water solubility [16] [18]. This careful balance ensures that the polymer can form a robust three-dimensional network through hydrophobic associations while remaining sufficiently soluble in water when neutralized with alkali [14] [18].
The hydrophobic modification of Viscalex HV 30 results in a polymer that provides rheological control through two distinct mechanisms [14] [17]:
The conventional pH-dependent swelling mechanism of alkali swellable emulsions, where ionization of carboxylic acid groups leads to polymer expansion and increased viscosity [5] [14].
The associative mechanism, where hydrophobic groups form intermolecular associations that create a three-dimensional network structure, further enhancing the thickening efficiency [14] [18].
This dual thickening mechanism makes Viscalex HV 30 particularly effective as a rheology modifier in water-based systems, providing superior performance compared to conventional non-associative thickeners [14] [17].
The synthesis of Viscalex HV 30 is accomplished through a carefully controlled emulsion polymerization process [5] [19]. This process involves the polymerization of water-insoluble monomers in an aqueous medium, resulting in a stable polymer emulsion with specific particle size and rheological characteristics [19] [21]. The technical properties of the final Viscalex HV 30 product are presented in Table 3.
| Property | Value |
|---|---|
| Solid Content | ~30% |
| pH | ~3.5 |
| Viscosity | ~40 mPa·s at 25°C |
| Density | ~1.05 g/cm³ at 20°C |
| Appearance | White liquid (emulsion) |
The emulsion polymerization process for Viscalex HV 30 involves several critical parameters that must be carefully controlled to achieve the desired product characteristics [19] [21]. These parameters include polymerization temperature, initiator system, monomer feed rate, surfactant concentration, agitation, and pH control [19] [20] [21]. Table 4 summarizes the key process parameters and their typical ranges for the emulsion polymerization of Viscalex HV 30.
| Process Parameter | Optimal Range | Effect on Product |
|---|---|---|
| Monomer Feed Rate | 0.5-2.0 g/min per liter of water | Controls particle size, molecular weight, and conversion rate |
| Surfactant Concentration | 1-5% based on monomer weight | Determines particle size, stability, and final viscosity |
| Initiator System | Persulfate (0.1-1.5% of monomer weight) | Affects molecular weight, reaction rate, and polymer structure |
| Temperature Profile | Initial 75-80°C, maintained at 80-85°C during polymerization | Influences reaction kinetics, molecular weight, and conversion efficiency |
| Agitation | 300-500 rpm (sufficient to maintain emulsion without excessive shear) | Impacts particle size distribution and emulsion stability |
| Reaction pH | pH 2-4 during polymerization, neutralized to pH 7-9 for thickening | Controls acid ionization, particle swelling, and thickening mechanism |
The polymerization temperature is a critical parameter in the synthesis of Viscalex HV 30 [19] [20]. The reaction is typically conducted at temperatures between 75-90°C to ensure efficient decomposition of the persulfate initiator and optimal polymerization kinetics [19] [21]. Research has shown that the polymerization temperature significantly influences the molecular weight and particle size of the resulting polymer [19] [26]. Higher temperatures generally lead to faster polymerization rates but may result in lower molecular weight polymers due to increased termination reactions [19] [26].
The initiator system for the emulsion polymerization of Viscalex HV 30 typically consists of water-soluble persulfate salts such as ammonium persulfate or potassium persulfate [19] [21]. These initiators decompose thermally to generate sulfate radical anions that initiate the polymerization process [21]. The initiator concentration is typically maintained between 0.1-1.5% based on the weight of monomers to achieve the desired balance between polymerization rate and molecular weight [21] [23].
The monomer feed strategy is another critical aspect of the emulsion polymerization process for Viscalex HV 30 [10] [21]. The process is typically conducted using a semi-continuous or batch process, with the monomers being added gradually to the reaction mixture over a period of time [10] [21]. This controlled addition helps maintain a stable emulsion and ensures uniform incorporation of the hydrophobic macromonomers [21] [23].
For Viscalex HV 30, the emulsion polymerization is typically conducted in multiple stages to achieve the desired polymer structure and properties [21] [23]. The process may involve an initial pre-polymerization stage followed by the main polymerization stage, with careful control of monomer addition rates and reaction conditions at each stage [21] [23].
The pH of the reaction mixture is maintained at acidic levels (pH 2-4) during the polymerization process to ensure that the carboxylic acid groups remain protonated [5] [21]. This prevents premature swelling of the polymer particles and maintains a stable emulsion throughout the polymerization process [21]. After polymerization is complete, the pH can be adjusted to higher values (pH 7-9) to activate the thickening mechanism for specific applications [5] [21].
The final product of the emulsion polymerization process is a stable aqueous dispersion of Viscalex HV 30 polymer particles with a solid content of approximately 30% [1] [5]. This emulsion can be used directly in various applications or further processed to adjust its properties for specific requirements [5].
The molecular weight distribution of Viscalex HV 30 constitutes a fundamental parameter governing its rheological performance and application characteristics. As an acrylic copolymer emulsion, the material exhibits a high molecular weight polymer backbone exceeding 200,000 daltons, which provides the structural foundation for its exceptional thickening efficiency [2] [3]. The polymer architecture comprises methacrylic acid, ethyl acrylate, and hydrophobic alkyl components in an approximate molar ratio of 49:50:1, creating a unique molecular framework that enables both electrostatic and associative thickening mechanisms .
The determination of molecular weight distribution in acrylic thickeners such as Viscalex HV 30 requires sophisticated analytical approaches that can accurately characterize the complex polymer architecture. Gel Permeation Chromatography emerges as the primary technique for molecular weight distribution analysis, providing separation based on hydrodynamic volume through porous gel matrices [4] [5] [6]. This method enables direct determination of critical parameters including number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) [6] [7].
Multi-angle light scattering techniques complement traditional GPC analysis by providing absolute molecular weight determinations independent of column calibration standards [8] [9]. These advanced characterization methods prove particularly valuable for hydrophobically modified polymers where conventional calibration standards may not accurately represent the polymer's behavior in solution [9] [7].
| Analytical Technique | Molecular Weight Range | Key Advantages | Application to Viscalex HV 30 |
|---|---|---|---|
| Gel Permeation Chromatography | 200 Da - 10 MDa | Direct MW distribution; established protocols | Primary method for routine analysis |
| Multi-Angle Light Scattering | 200 Da - 10 GDa | Absolute MW determination; structural information | Validation of GPC results; branching analysis |
| Size Exclusion Chromatography | 200 Da - 10 GDa | No stationary phase limitations | Alternative for complex structures |
| Asymmetric Flow Field-Flow Fractionation | 1 kDa - 100 MDa | No shear degradation; branched polymers | Specialized analysis of associative structures |
The molecular weight distribution of Viscalex HV 30 reflects its emulsion polymerization synthesis pathway, typically exhibiting a relatively broad distribution characteristic of free radical polymerization processes [10] [11]. The high molecular weight component (>200,000 Da) provides the primary thickening functionality through chain entanglement and electrostatic repulsion upon neutralization [3] [12]. The hydrophobic modifications introduce branching characteristics that can be quantified through Mark-Houwink analysis, revealing deviations from linear polymer behavior [4] [13].
Research indicates that the polydispersity of acrylic emulsion thickeners typically ranges from 2.0 to 4.0, reflecting the controlled but inherently broad nature of emulsion polymerization [11] [14]. This distribution breadth contributes to the material's rheological versatility, with different molecular weight fractions contributing to distinct aspects of performance: high molecular weight fractions provide thickening efficiency, while lower molecular weight components enhance flow properties and application characteristics [10] [15].
The pH-responsive nature of Viscalex HV 30 represents its most distinctive and functionally important characteristic. This alkali-swellable behavior enables dramatic rheological changes upon neutralization, transforming the material from a low-viscosity emulsion to a highly effective thickening agent [3] [12]. The mechanism involves ionization of carboxylic acid groups, leading to electrostatic repulsion, chain expansion, and network formation.
The swelling behavior of Viscalex HV 30 follows established principles of polyelectrolyte gel theory, where ionization of pendant carboxylic acid groups creates fixed negative charges along the polymer backbone [23] [21] [24]. When the environmental pH exceeds the pKa of methacrylic acid groups (approximately 4.3), progressive deprotonation occurs, generating carboxylate anions that experience mutual electrostatic repulsion [21] [25].
This charge repulsion drives polymer chain expansion and increases the hydrodynamic volume of individual molecules [23] [21]. The extent of swelling depends on the degree of ionization, which is governed by the Henderson-Hasselbalch equation and the local pH environment [21] [24]. Research demonstrates that optimal swelling occurs in the pH range of 7.5 to 10.5, where maximum ionization is achieved while avoiding excessive ionic strength that could screen electrostatic interactions [3] [25].
The relationship between pH and viscosity development in Viscalex HV 30 exhibits a characteristic sigmoidal profile, with minimal thickening below pH 6, rapid viscosity increase between pH 7-9, and maximum effectiveness around pH 10-10.5 [3]. This behavior reflects the progressive ionization of carboxylic acid groups and the corresponding increase in polymer-polymer interactions.
Experimental data indicates that viscosity can increase by several orders of magnitude upon pH adjustment, with typical values rising from approximately 40 mPa·s at pH 3.5 to over 5,000 mPa·s at optimal alkaline conditions [3]. This dramatic response enables precise rheological control through pH adjustment, making it possible to achieve desired viscosity profiles through careful neutralization procedures.
| pH Range | Ionization State | Viscosity Response | Mechanism |
|---|---|---|---|
| 3.0 - 6.0 | Minimal ionization | Low viscosity (~40 mPa·s) | Neutral polymer chains; limited swelling |
| 6.5 - 8.0 | Progressive ionization | Rapid viscosity increase | Chain expansion; network formation |
| 8.5 - 10.5 | Maximum ionization | Peak viscosity (>5,000 mPa·s) | Full electrostatic repulsion; optimal thickening |
| >11.0 | Excessive ionic strength | Viscosity reduction | Ion screening; network disruption |
The charge density of Viscalex HV 30 upon ionization depends on the molar percentage of methacrylic acid units in the copolymer composition and the degree of neutralization achieved [21]. With approximately 49% methacrylic acid content, complete ionization at alkaline pH generates substantial negative charge density along the polymer backbone .
This high charge density enables strong electrostatic interactions between polymer chains, leading to the formation of a three-dimensional network structure responsible for the material's thickening performance [16] [21]. The associative nature of the hydrophobic modifications provides additional crosslinking through hydrophobic interactions, enhancing the network stability and contributing to the material's shear-thinning characteristics [15].
The performance of Viscalex HV 30 can be significantly influenced by ionic strength conditions in the application environment [20] [21]. High concentrations of electrolytes can screen electrostatic interactions between charged polymer chains, reducing the effective swelling and thickening efficiency [21] [25]. This effect must be considered when formulating products containing significant levels of salts or ionic species.
Conversely, controlled ionic environments can be utilized to fine-tune rheological properties and optimize performance for specific applications [25] [24]. The selection of neutralizing agents (ammonia, sodium hydroxide, amine alcohols) influences not only the pH but also the local ionic environment and the resulting network structure [3] [25]. Research indicates that volatile bases such as ammonia can provide improved water resistance in dried films by leaving minimal residual ionic species [3].